![molecular formula C12H13Cl2NO B3036893 5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate CAS No. 400085-28-1](/img/structure/B3036893.png)
5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
Overview
Description
5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate, also known as CPD-1, is a synthetic compound that has been studied extensively for its potential applications in scientific research and drug development. CPD-1 is a heterocyclic aromatic compound that contains both an aromatic ring and a pyrrolium ring. It is an organochlorine compound, meaning it contains chlorine atoms in its molecular structure. CPD-1 is a stable, non-volatile, and water-soluble compound, and is relatively easy to synthesize.
Scientific Research Applications
Synthesis and Intermediate Applications
- Efficient Synthesis and Intermediates : The compound is involved in the synthesis of various bioactive molecules. For instance, a study by Rádl et al. (2009) describes an efficient synthesis process involving a similar compound, which serves as a key intermediate in the synthesis of licofelone, an anti-inflammatory drug under clinical evaluation. This suggests the compound's utility in creating intermediates for pharmaceutical development (Rádl et al., 2009).
Chemical Properties and Reactivity
- Chemical Reactivity and Formation of Novel Compounds : The compound can react to form new heterocyclic compounds with potential biological activity, as demonstrated by Sayed et al. (2003). Their research highlights the compound's reactivity in forming new compounds that showed antimicrobial and antifungal activities (Sayed et al., 2003).
Molecular Structure and Analysis
- Molecular Structure Studies : Pathade et al. (2020) conducted a detailed investigation on a similar compound, utilizing density functional theory (DFT). This research provides insights into the molecular structure, electronic properties, and chemical reactivity, emphasizing the importance of such compounds in material science research (Pathade et al., 2020).
Application in Catalysis
- Catalysis in Chemical Reactions : A study by Fernandes et al. (2011) discusses the use of a related compound in catalysis. The research highlights its role in Suzuki–Miyaura cross-coupling reactions in supercritical carbon dioxide, indicating its potential in green chemistry applications (Fernandes et al., 2011).
Photoluminescence and Electroluminescence
- Photoluminescent Properties : Lee et al. (2004) explored the photoluminescence and electroluminescence properties of compounds related to 5-(3,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate. These findings suggest potential applications in materials science, particularly in the development of photoluminescent materials (Lee et al., 2004).
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c1-12(2)6-5-11(15(12)16)8-3-4-9(13)10(14)7-8/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCZOQJLYGTEKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=[N+]1[O-])C2=CC(=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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